Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
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Description
“Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound . This compound is likely to have a variety of biological activities due to the presence of the 1,3,4-thiadiazol-2-yl group .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-amino-5-mercapto-1,3,4-thiadiazole as a starting material . The reaction could be carried out in a suitable solvent such as acetone, with the addition of a base like NaOH .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl group, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The presence of this group is likely to contribute to the compound’s biological activities.Chemical Reactions Analysis
The compound could undergo various chemical reactions due to the presence of the 1,3,4-thiadiazol-2-yl group . This group is known to participate in a variety of reactions, leading to the formation of different types of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Based on the presence of the 1,3,4-thiadiazol-2-yl group, it can be inferred that the compound might exhibit certain characteristic properties of thiadiazole derivatives .Future Directions
Mechanism of Action
Target of Action
It is known that compounds containing a1,3,4-thiadiazole ring are widely studied in medicinal chemistry . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of this ring . These compounds exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets . The specific interactions and resulting changes would depend on the exact nature of the target and the environment within the cell.
Biochemical Pathways
Compounds containing a thiadiazole ring have been shown to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the compounds .
Properties
IUPAC Name |
methyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-5(16-4-7(13)15-3)8(14)10-9-12-11-6(2)17-9/h5H,4H2,1-3H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKFVRBMXRQNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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